- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI systemTetrahedron (2013, 2013, 69(44), 9192-9199,
Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiophene-2-carbaldehyde structure
اسم المنتج:Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- نواة داخلي: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- مفتاح Inchi: CNUDBTRUORMMPA-UHFFFAOYSA-N
- ابتسامات: O=CC1=CC=CS1
- برن: 105819
حساب السمة
- نوعية دقيقة: 111.998286g/mol
- تهمة السطحية: 0
- XLogP3: 1
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- تدوير ملزمة العد: 1
- النظائر كتلة واحدة: 111.998286g/mol
- النظائر كتلة واحدة: 111.998286g/mol
- طوبولوجي سطح القطب: 45.3Ų
- عدد الذرات الثقيلة: 7
- تعقيدات: 72.5
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- رابطة تساهمية وحدة العد: 1
- طوبولوجي سطح القطب: 17.1
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: Pale yellow liquid
- كثيف: 1.2 g/mL at 25 °C(lit.)
- نقطة انصهار: <10°C
- نقطة الغليان: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - نقطة الوميض: Fahrenheit: 170.6 ° f
Celsius: 77 ° c - انكسار: n20/D 1.591(lit.)
- معامل توزيع المياه: Insoluble
- بسا: 45.31000
- لوغب: 1.56060
- الذوبان: Soluble in ethanol, benzene, ether, slightly soluble in water
- الفيدرالية: 2493
- حساسية: Air Sensitive
Thiophene-2-carbaldehyde أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H302,H315,H319,H335
- تحذير: P261,P305+P351+P338
- رقم نقل البضائع الخطرة:UN 2810
- WGK ألمانيا:3
- رمز الفئة الخطرة: 22-36/37/38
- تعليمات السلامة: S36/37/39-S37-S24
- فوكا و رمز:9
- رتكس:XM8135000
-
تحديد البضائع الخطرة:
- ظروف التخزين:0-10°C
- مصطلح خطر:R22; R43
- تسا:Yes
Thiophene-2-carbaldehyde بيانات الجمارك
- رمز النظام المنسق:29349990
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |
Thiophene-2-carbaldehyde |
98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |
¥380.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |
2-Thiophenecarboxaldehyde (stabilized with HQ) |
98-03-3 | >98.0%(GC) | 500ml |
¥1140.00 | 2024-04-15 | |
TRC | T368100-100g |
2-Thiophenecarboxaldehyde |
98-03-3 | 100g |
$ 103.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 100g |
¥78 | 2023-09-15 | |
Oakwood | 003419-1g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 1g |
$9.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |
Thiophene-2-carboxaldehyde, 98+% |
98-03-3 | 98+% | 1000g |
¥5097.00 | 2023-02-15 | |
Life Chemicals | F2190-0580-0.25g |
thiophene-2-carbaldehyde |
98-03-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Apollo Scientific | OR5053-250g |
Thiophene-2-carboxaldehyde |
98-03-3 | 95% | 250g |
£30.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 1000g |
524.00 | 2021-07-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 |
Thiophene-2-carbaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
المراجع
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidationCatalysts (2019, 2019, 9(1), 1-25,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
المراجع
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediatesInorganica Chimica Acta (2019, 2019, , 476-482,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
المراجع
- Efficient, Ecologically Benign, Aerobic Oxidation of AlcoholsJournal of Organic Chemistry (1999, 1999, 64(7), 2433-2439,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
المراجع
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPORSC Advances (2016, 2016, 6(41), 35008-35013,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
المراجع
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic modeTetrahedron Letters (2007, 2007, 48(50), 8823-8828,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
المراجع
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquidsCatalysis Communications (2008, 2008, 9(5), 590-593,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
المراجع
- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcoholsChemical Communications (Cambridge, 2021, 57(7), 907-910,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
المراجع
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588,
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
المراجع
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development (2014, 2014, 18(11), 1503-1508,
طريقة الإنتاج 12
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
المراجع
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild conditionYouji Huaxue (2006, 2006, 26(4), 491-496,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
المراجع
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acidsCatalysis Today (2007, 2007, , 1-2,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
المراجع
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical PolymerizationJournal of the Electrochemical Society (2016, 2016, 163(5),,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
المراجع
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society (2014, 2014, 136(21), 7543-7546,
طريقة الإنتاج 18
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
المراجع
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagentsJournal of Organic Chemistry (1989, 1989, 54(4), 949-53,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
المراجع
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive modelRSC Advances (2022, 2022, 12(13), 7864-7871,
طريقة الإنتاج 21
طريقة الإنتاج 22
رد فعل الشرط
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
المراجع
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcoholsRSC Advances (2016, 2016, 6(68), 63717-63723,
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
المراجع
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenesTetrahedron (2013, 2013, 69(14), 2961-2970,
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
المراجع
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidationChemistry - A European Journal (2012, 2012, 18(39), 12202-12206,
طريقة الإنتاج 25
رد فعل الشرط
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
المراجع
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenesSynlett (2012, 2012, 23(8), 1250-1256,
طريقة الإنتاج 26
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
المراجع
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalystsCatalysis Science & Technology (2022, 2022, 12(4), 1043-1048,
طريقة الإنتاج 27
طريقة الإنتاج 28
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
المراجع
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External StimulusInorganic Chemistry (2020, 2020, 59(23), 17374-17378,
طريقة الإنتاج 29
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
المراجع
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcoholsPolymer International (2017, 2017, 66(3), 428-435,
طريقة الإنتاج 30
رد فعل الشرط
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
المراجع
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic CompoundsChemPlusChem (2016, 2016, 81(11), 1160-1165,
طريقة الإنتاج 31
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
المراجع
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygenChemical Communications (Cambridge, 2009, , 1912-1914,
طريقة الإنتاج 32
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
المراجع
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular OxygenJournal of the American Chemical Society (2004, 2004, 126(34), 10657-10666,
طريقة الإنتاج 33
رد فعل الشرط
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
المراجع
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient airDalton Transactions (2020, 2020, 49(22), 7304-7308,
طريقة الإنتاج 34
رد فعل الشرط
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
المراجع
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazoleRSC Advances (2020, 2020, 10(44), 26142-26150,
طريقة الإنتاج 35
طريقة الإنتاج 36
رد فعل الشرط
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
المراجع
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as acceleratorsYingyong Huaxue (2015, 2015, 32(6), 666-670,
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:98-03-3)Thiophene-2-carbaldehyde
رقم الطلب:A845794
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:07
الأسعار ($):209.0
Thiophene-2-carbaldehyde الوثائق ذات الصلة
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
98-03-3 (Thiophene-2-carbaldehyde) منتجات ذات صلة
- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 58-71-9(Cephalothin sodium)
- 498-62-4(Thiophene-3-carbaldehyde)
- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)
- 6030-36-0(4-Methylthiophene-2-carbaldehyde)
- 132-65-0(Dibenzothiophene)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
الموردين الموصى بهم
atkchemica
(CAS:98-03-3)Thiophene-2-carbaldehyde

نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار